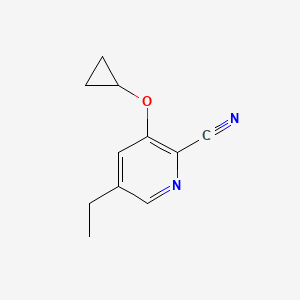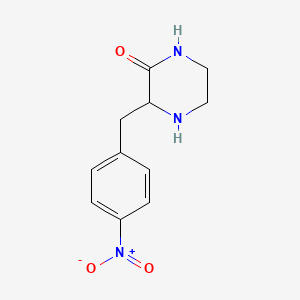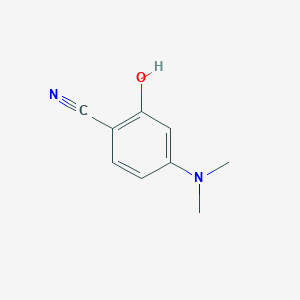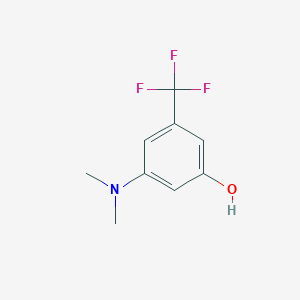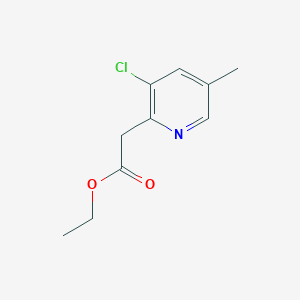
Ethyl 2-(3-chloro-5-methylpyridin-2-YL)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-5-methylpyridine-2-acetic acid ethyl ester: is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of a chloro group at the third position, a methyl group at the fifth position, and an ethyl ester group at the second position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-chloro-5-methylpyridine-2-acetic acid ethyl ester can be achieved through several synthetic routes. One common method involves the esterification of 3-chloro-5-methylpyridine-2-acetic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that are environmentally benign and cost-effective is also a consideration in large-scale production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acid derivatives.
Reduction: Reduction reactions can occur at the chloro group, converting it to a hydrogen atom, resulting in the formation of 5-methylpyridine-2-acetic acid ethyl ester.
Substitution: The chloro group can be substituted with various nucleophiles such as amines, thiols, or alkoxides, leading to the formation of a wide range of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are typically used.
Substitution: Nucleophilic substitution reactions often require the use of bases such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) to facilitate the reaction.
Major Products Formed:
Oxidation: Formation of 3-chloro-5-methylpyridine-2-acetic acid.
Reduction: Formation of 5-methylpyridine-2-acetic acid ethyl ester.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 3-Chloro-5-methylpyridine-2-acetic acid ethyl ester is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the construction of heterocyclic compounds and can be used in cross-coupling reactions such as Suzuki-Miyaura coupling.
Biology: In biological research, this compound can be used to study the effects of pyridine derivatives on biological systems. It may serve as a model compound for investigating the interactions of similar structures with enzymes and receptors.
Medicine: The compound has potential applications in medicinal chemistry for the development of new pharmaceuticals. Its derivatives may exhibit biological activity and can be explored for their therapeutic potential.
Industry: In the agrochemical industry, 3-chloro-5-methylpyridine-2-acetic acid ethyl ester can be used as a precursor for the synthesis of herbicides, insecticides, and fungicides. It is also used in the production of dyes and pigments.
Mechanism of Action
The mechanism of action of 3-chloro-5-methylpyridine-2-acetic acid ethyl ester depends on its specific application. In general, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The presence of the chloro and methyl groups can influence its binding affinity and specificity towards these targets. The ester group can undergo hydrolysis to release the active acid form, which may further interact with biological molecules.
Comparison with Similar Compounds
3-Chloro-5-methylpyridine-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of an ester.
5-Methylpyridine-2-acetic acid ethyl ester: Lacks the chloro group, which may affect its reactivity and applications.
3-Chloro-2-methylpyridine: Similar structure but with a methyl group at the second position instead of the fifth position.
Uniqueness: 3-Chloro-5-methylpyridine-2-acetic acid ethyl ester is unique due to the combination of the chloro, methyl, and ester groups on the pyridine ring. This specific arrangement of functional groups imparts distinct chemical properties and reactivity, making it valuable for various synthetic and research applications.
Properties
Molecular Formula |
C10H12ClNO2 |
|---|---|
Molecular Weight |
213.66 g/mol |
IUPAC Name |
ethyl 2-(3-chloro-5-methylpyridin-2-yl)acetate |
InChI |
InChI=1S/C10H12ClNO2/c1-3-14-10(13)5-9-8(11)4-7(2)6-12-9/h4,6H,3,5H2,1-2H3 |
InChI Key |
QLUJYEMUNZRIEO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=C(C=C(C=N1)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(2S,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-(2-methoxyethoxy)-3-[[(4-methoxyphenyl)-diphenylmethyl]amino]oxolan-2-yl]methyl benzoate](/img/structure/B14851541.png)



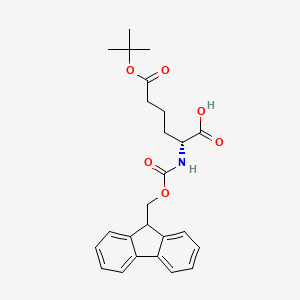

![5-[(3-acetylphenoxy)methyl]-N-methyl-N-[(1S)-1-pyridin-2-ylethyl]-1,2-oxazole-3-carboxamide;(E)-but-2-enedioic acid](/img/structure/B14851563.png)
